molecular formula C11H13ClFN B1478312 3-(2-Chlorophenyl)-4-(fluoromethyl)pyrrolidine CAS No. 2098052-97-0

3-(2-Chlorophenyl)-4-(fluoromethyl)pyrrolidine

Cat. No. B1478312
CAS RN: 2098052-97-0
M. Wt: 213.68 g/mol
InChI Key: GYWAZNOVZSPBRW-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4-(fluoromethyl)pyrrolidine (3-CFP) is a compound of interest to the scientific community due to its potential applications in the fields of medicinal chemistry and pharmacology. 3-CFP is a heterocyclic compound that belongs to the pyrrolidine family, which is a five-membered ring containing a nitrogen atom. 3-CFP is of particular interest due to its unique structure, which is composed of two aromatic rings, a nitrogen atom, and a fluorine atom. This configuration allows for an interesting range of physical and chemical properties, making it a valuable tool for scientists.

Scientific Research Applications

Chemical Structure and Properties

Research into similar compounds, such as pyrrolidine derivatives, has provided insights into their chemical structure and properties. For example, studies on pyrrolidine rings and their conformations, as well as interactions with other molecules, have been detailed, highlighting the importance of these structural features in the stability and reactivity of the compounds (J. Sundar et al., 2011).

Synthesis and Characterization

The synthesis and characterization of pyrrolidine derivatives have been explored, demonstrating various chemical reactions and conditions that can be employed to create these compounds. For instance, methods for the synthesis of 5-methoxylated 3-pyrrolin-2-ones through rearrangement of chlorinated pyrrolidin-2-ones have been developed, indicating their utility in preparing agrochemicals or medicinal compounds (F. Ghelfi et al., 2003).

Potential Applications

Pyrrolidine derivatives have shown potential applications in various domains. For instance, they have been used as selective chemosensors for metal ions, demonstrating the functional versatility of these compounds (D. Maity, T. Govindaraju, 2010). Additionally, certain derivatives have been evaluated for their anti-inflammatory and analgesic properties, showcasing their potential in medicinal chemistry (A. A. Farag et al., 2012).

properties

IUPAC Name

3-(2-chlorophenyl)-4-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13/h1-4,8,10,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWAZNOVZSPBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2Cl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-4-(fluoromethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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